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Introduction
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized

heterocyclic building blocks is paramount for the efficient construction of novel molecular

entities with therapeutic potential. Among these, 2,5-Dibromo-3-methoxypyridine has

emerged as a particularly valuable and versatile intermediate. Its pyridine core is a common

scaffold in numerous pharmaceuticals, while the two bromine atoms at the C2 and C5 positions

offer distinct and tunable reactive handles for sophisticated molecular engineering. The

electron-donating methoxy group at the C3 position further modulates the electronic properties

of the ring, influencing both reactivity and the physicochemical properties of its derivatives.

This guide provides an in-depth exploration of the physical and chemical properties of 2,5-
Dibromo-3-methoxypyridine, its characteristic spectroscopic signature, and its application in

key synthetic transformations. We will delve into the causality behind its regioselective

reactivity in palladium-catalyzed cross-coupling reactions—the cornerstone of its utility—and

provide field-proven protocols for its use. This document is intended for researchers, scientists,

and drug development professionals seeking to leverage this powerful building block in their

synthetic campaigns.
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Core Physicochemical and Safety Data
A foundational understanding of a reagent's properties is critical for its safe handling, storage,

and effective use in synthesis. The key data for 2,5-Dibromo-3-methoxypyridine are

summarized below.

Property Value Source

CAS Number 1142191-57-8 [1][2]

Molecular Formula C₆H₅Br₂NO [1][2]

Molecular Weight 266.92 g/mol [1][2]

Appearance Solid [1]

SMILES COc1cc(Br)cnc1Br [1]

InChI Key
BUTXHBVASSLBPO-

UHFFFAOYSA-N
[1]

Note: Experimental data for melting point and boiling point are not readily available. For

context, the analogous compound 2,5-dibromo-3-methylpyridine has a melting point of 38-40

°C[3], while 2,5-diiodo-3-methoxypyridine melts at 39-41 °C[4].

Safety Profile
From a safety perspective, 2,5-Dibromo-3-methoxypyridine must be handled with care,

consistent with its classification as an acute oral toxin.

Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity 3 (Oral)
GHS06 (Skull &

Crossbones)
Danger

H301: Toxic if

swallowed

Handling Recommendations: Use only in a well-ventilated area or chemical fume hood.[5]

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye

protection.[6] Avoid breathing dust and ensure eyewash stations are accessible.[5] Store in a

cool, dry, well-ventilated place with the container tightly sealed.[6]
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The Scientist's Fingerprint: Spectroscopic
Characterization
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic

workflow. The following describes the expected spectroscopic data for 2,5-Dibromo-3-
methoxypyridine, which serves as its unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. Based on analyses of similar

structures like 2-bromo-3-methoxypyridine, we can confidently predict the spectrum.[7]

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing two signals in

the aromatic region corresponding to the two protons on the pyridine ring.

The proton at C4 will appear as a doublet, coupled to the proton at C6.

The proton at C6 will appear as a doublet, coupled to the proton at C4.

A sharp singlet around 3.9 ppm will correspond to the three protons of the methoxy group

(-OCH₃).

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled spectrum should display six distinct

signals:

Five signals for the pyridine ring carbons. The carbons bearing bromine atoms (C2 and

C5) will be significantly shifted.

One signal for the methoxy carbon, typically around 55-60 ppm.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

Electron Ionization (EI-MS): The key diagnostic feature is the molecular ion peak (M⁺). Due

to the presence of two bromine atoms, a characteristic isotopic cluster will be observed.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three

peaks for the molecular ion:
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M⁺: (containing two ⁷⁹Br atoms)

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom)

[M+4]⁺: (containing two ⁸¹Br atoms)

The relative intensity of these peaks will be approximately 1:2:1, providing unambiguous

confirmation of a dibrominated compound.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
While less structurally definitive than NMR or MS, FT-IR is useful for identifying key functional

groups. Expected characteristic absorption bands include C-O stretching for the methoxy

group, C=N and C=C stretching from the pyridine ring, and C-Br stretching in the lower

frequency region.

Chemical Reactivity and Synthetic Utility: A Tale of
Two Bromines
The synthetic power of 2,5-Dibromo-3-methoxypyridine lies in the differential reactivity of its

two C-Br bonds, which enables sequential, regioselective functionalization. In palladium-

catalyzed cross-coupling reactions, the C2 position is generally more reactive than the C5

position.[8] This selectivity is attributed to a combination of electronic and steric factors, making

the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This allows

for the design of synthetic routes where the C2 position is functionalized first, followed by a

subsequent reaction at the C5 position.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-

carbon bonds.[9][10] For 2,5-Dibromo-3-methoxypyridine, it provides a direct route to

introduce aryl or heteroaryl substituents, which are key components of many biologically active

molecules.[11][12]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Selective Mono-Arylation
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the

C2 position. Optimization of the catalyst, ligand, base, and temperature may be required for

specific substrates.

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen),

combine 2,5-Dibromo-3-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.3

equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0-3.0 equiv.).[11]

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water

(4:1) or Toluene/Water.[11]

Reaction: Heat the mixture with stirring to the target temperature (typically 80-100 °C).

Monitor the reaction progress by a suitable method like TLC or LC-MS.[11][13]

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel

column chromatography.
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The Buchwald-Hartwig Amination
The formation of C-N bonds is equally critical in drug discovery, and the Buchwald-Hartwig

amination is a premier method for this transformation.[14][15] It allows for the coupling of an

amine with an aryl halide, providing access to the aminopyridine scaffolds prevalent in many

drug candidates.[8]
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Amine
Coordination
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Protocol for Selective Mono-Amination
This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination

at the C2 position. The choice of ligand is critical and often requires screening.

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the palladium

precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a strong,

non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

Reagent Addition: Add 2,5-Dibromo-3-methoxypyridine (1.0 equiv.) and the desired

primary or secondary amine (1.1-1.5 equiv.).
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Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until

the starting material is consumed (monitored by TLC or LC-MS).

Workup and Purification: After cooling, quench the reaction carefully, dilute with an organic

solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the

residue via column chromatography.

Proposed Synthetic Workflow
A plausible and efficient synthesis of 2,5-Dibromo-3-methoxypyridine can be envisioned

starting from a commercially available precursor, such as 2-amino-3-methoxypyridine. This

approach leverages a Sandmeyer-type reaction, a classic and reliable method for introducing

halogens onto an aromatic ring via a diazonium salt intermediate.

2-Amino-3-methoxypyridine Step 1: Bromination 2-Amino-5-bromo-
3-methoxypyridine

Br₂, Acetic Acid
Step 2: Sandmeyer Reaction 2,5-Dibromo-

3-methoxypyridine

1. NaNO₂, HBr
2. CuBr

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,5-Dibromo-3-methoxypyridine.

Conclusion
2,5-Dibromo-3-methoxypyridine stands out as a high-value synthetic intermediate for

chemical and pharmaceutical research. Its well-defined structure provides two distinct reactive

sites that can be selectively functionalized through robust and well-understood methodologies

like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This predictable

regioselectivity allows for the rational design of complex molecular architectures, making it an

indispensable tool for building compound libraries for lead discovery and for the total synthesis

of complex target molecules. A thorough understanding of its properties, spectroscopic

characteristics, and reactivity profile, as detailed in this guide, empowers researchers to fully

exploit its synthetic potential in the quest for the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1389993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

